![molecular formula C22H37F3N5O15P B6295445 (Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate CAS No. 2022956-57-4](/img/structure/B6295445.png)
(Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The (Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate is a peptide derived from a region of the tau protein that is involved in the formation of the microtubules in the brain. It has been used in a variety of scientific studies to investigate the role of tau in different diseases, including Alzheimer's disease and other neurodegenerative diseases. This peptide has been used as a blocking agent in trifluoroacetate (TFA) to inhibit the binding of tau to microtubules, thus allowing for further investigation of tau's role in the formation of microtubules.
Applications De Recherche Scientifique
The (Ser(PO3H2)262)-Tau Peptide ((Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate) PAb Blocking Trifluoroacetate has been used in a variety of scientific studies to investigate the role of tau in different diseases, including Alzheimer's disease and other neurodegenerative diseases. It has been used to block the binding of tau to microtubules, thus allowing for further investigation of tau's role in the formation of microtubules. Additionally, the peptide has been used to study the effects of tau on cell signaling pathways, and to investigate the role of tau in the development of neurodegenerative diseases.
Mécanisme D'action
The (Ser(PO3H2)262)-Tau Peptide ((Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate) PAb Blocking Trifluoroacetate acts as a blocking agent that binds to the amino acid residues of the tau protein and prevents it from binding to microtubules. This prevents the tau protein from forming the microtubules that are essential for normal neuronal functioning.
Biochemical and Physiological Effects
The (Ser(PO3H2)262)-Tau Peptide (this compound) PAb Blocking Trifluoroacetate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the binding of tau to microtubules, thus preventing the formation of microtubules. Additionally, it has been shown to inhibit the activity of certain enzymes involved in the formation of microtubules, as well as to decrease the levels of certain proteins involved in the formation of microtubules.
Avantages Et Limitations Des Expériences En Laboratoire
The (Ser(PO3H2)262)-Tau Peptide ((Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate) PAb Blocking Trifluoroacetate has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and can be used in a variety of studies. Additionally, it is highly specific, meaning that it will only block the binding of tau to microtubules and not to other proteins. However, one of the main limitations is that it is not very stable and can be easily degraded by enzymes.
Orientations Futures
The (Ser(PO3H2)262)-Tau Peptide ((Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate) PAb Blocking Trifluoroacetate has a number of potential future directions. One potential direction is to further investigate the role of tau in the formation of microtubules and its role in the development of neurodegenerative diseases. Additionally, further research could be done to develop more stable versions of the peptide that are resistant to degradation. Other potential directions include investigating the effects of the peptide on other proteins involved in the formation of microtubules and investigating the effects of the peptide on cell signaling pathways. Finally, further research could be done to develop more efficient methods of synthesizing the peptide and to develop new applications for the peptide.
Méthodes De Synthèse
The (Ser(PO3H2)262)-Tau Peptide ((Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate) PAb Blocking Trifluoroacetate is synthesized using a combination of solid-phase and solution-phase peptide synthesis. The solid-phase synthesis involves the attachment of a resin-bound peptide to the amino acid residues of the tau protein, followed by the addition of a blocking agent, such as trifluoroacetate. The solution-phase synthesis involves the coupling of the blocking agent to the peptide, followed by the addition of a protecting group to the blocking agent. The peptide is then cleaved from the resin and purified using reverse-phase chromatography.
Propriétés
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]-3-phosphonooxypropanoyl]amino]-3-hydroxybutanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N5O13P.C2HF3O2/c1-4-9(2)15(21)18(31)22-7-13(27)23-12(8-38-39(35,36)37)17(30)25-16(10(3)26)19(32)24-11(20(33)34)5-6-14(28)29;3-2(4,5)1(6)7/h9-12,15-16,26H,4-8,21H2,1-3H3,(H,22,31)(H,23,27)(H,24,32)(H,25,30)(H,28,29)(H,33,34)(H2,35,36,37);(H,6,7)/t9-,10+,11-,12-,15-,16-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVARWKFHRHPTA-FDSVLYOWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(COP(=O)(O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](COP(=O)(O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37F3N5O15P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.